molecular formula C10H15Cl2FN2 B6202401 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2694727-66-5

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6202401
CAS No.: 2694727-66-5
M. Wt: 253.1
InChI Key:
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Description

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyclopropyl group, a fluoropyridine moiety, and an ethanamine backbone, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be incorporated via a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the pyridine ring.

    Coupling with Ethanamine: The final step involves coupling the fluoropyridine intermediate with ethanamine under reductive amination conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropyridin-2-yl)ethan-1-amine
  • 2-(5-fluoropyridin-3-yl)ethan-1-amine
  • Cyclopropylamine derivatives

Uniqueness

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is unique due to the combination of its cyclopropyl group and fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2694727-66-5

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.1

Purity

0

Origin of Product

United States

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